

# An In-depth Technical Guide to Boc-His(Trt)-Aib-OH

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## Compound of Interest

Compound Name: Boc-His(Trt)-Aib-OH

Cat. No.: B1450075

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CAS Number: 2061897-68-3

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of **Boc-His(Trt)-Aib-OH**, a specialized dipeptide building block. It is intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.

## Core Compound Information

**Boc-His(Trt)-Aib-OH** is a protected dipeptide derivative essential for the synthesis of complex peptides, particularly those requiring enhanced stability and specific conformations.<sup>[1][2]</sup> It consists of L-histidine and the non-proteinogenic amino acid  $\alpha$ -aminoisobutyric acid (Aib). The compound is strategically protected to ensure seamless integration during solid-phase peptide synthesis (SPPS).

- **N $\alpha$ -Boc Protection:** The N-terminal  $\alpha$ -amino group of histidine is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under coupling conditions but is readily removed with mild to strong acids, such as trifluoroacetic acid (TFA).<sup>[1]</sup>
- **Side-Chain Trt Protection:** The imidazole side chain of histidine is protected by a trityl (Trt) group. This bulky group effectively prevents undesirable side reactions and significantly suppresses racemization, a common issue with histidine residues during activation.<sup>[1][3]</sup> The Trt group is also acid-labile, allowing for simultaneous removal with the final peptide cleavage from the resin.<sup>[1][4]</sup>

- $\alpha$ -Aminoisobutyric Acid (Aib): The inclusion of Aib, an achiral amino acid with two methyl groups on its  $\alpha$ -carbon, imposes significant steric constraints. This unique feature promotes the formation of stable helical structures (e.g.,  $3_{10}$ - or  $\alpha$ -helices) within the peptide backbone, which can enhance biological activity and increase resistance to proteolytic degradation.[\[1\]](#)  
[\[5\]](#)

## Physicochemical and Structural Data

The quantitative properties of **Boc-His(Trt)-Aib-OH** are summarized below.

Property	Value	Reference(s)
CAS Number	2061897-68-3	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>34</sub> H <sub>38</sub> N <sub>4</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	582.70 g/mol	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	White to off-white solid	<a href="#">[8]</a> <a href="#">[10]</a>
Purity (by HPLC)	≥95-98%	<a href="#">[1]</a> <a href="#">[10]</a>
Solubility	Soluble in DMF, NMP; Slightly soluble in Chloroform, DMSO	<a href="#">[1]</a> <a href="#">[10]</a>
Storage Conditions	-20°C or 2-8°C, keep sealed and refrigerated	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>

Structural Identifier	Value	Reference(s)
IUPAC Name	2-methyl-2-[[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid	[8][9][10]
Synonyms	(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid; Semaglutide dipeptide	[1][9][10]
SMILES	<chem>CC(C)(C)OC(=O)N--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4)C)C(=O)NC(C)(C)C(=O)O</chem>	[1]
InChIKey	POZCMPSLNOUKQN-NDEPHWFRSA-N	[9]

## Applications in Research and Development

**Boc-His(Trt)-Aib-OH** is a high-value reagent primarily used as a building block in the synthesis of therapeutic peptides and other advanced biomolecules.[2]

- **Peptide Drug Development:** The dipeptide is a crucial intermediate in the synthesis of peptide drugs, including analogs of Glucagon-Like Peptide-1 (GLP-1) such as Semaglutide. [1][9][11] Its incorporation helps improve the stability and pharmacokinetic profile of the final drug product.
- **Conformationally Constrained Peptides:** The Aib residue is used to create peptides with predictable and stable secondary structures.[1] This is vital for studying structure-activity relationships (SAR) and designing peptides that fit precisely into biological targets.

- Protein Engineering: This building block allows for the site-specific incorporation of non-natural amino acids, enabling the design of proteins with enhanced stability or novel functions.[\[1\]](#)
- DNA-Encoded Libraries (DECLs): The compound's robust nature and compatibility with standard coupling chemistries make it suitable for use in constructing DECLs for high-throughput screening and drug discovery.[\[1\]](#)

## Experimental Protocols

### Synthesis of Boc-His(Trt)-Aib-OH

A common laboratory-scale synthesis involves the deprotection of a benzyl ester precursor via catalytic hydrogenation.

Objective: To prepare **Boc-His(Trt)-Aib-OH** from Boc-L-His(Trt)-Aib-OBzl.

Materials:

- Boc-L-His(Trt)-Aib-OBzl (1 equivalent)
- Palladium on carbon (Pd/C, 5% w/w), 10% by weight of the starting material
- Tetrahydrofuran (THF)
- Ethyl acetate
- Hydrogen gas (H<sub>2</sub>)

Procedure:

- Dissolve Boc-L-His(Trt)-Aib-OBzl (e.g., 4.3 g) in a mixture of THF (30 mL) and ethyl acetate (3 mL).[\[12\]](#)
- Carefully add the Pd/C catalyst (e.g., 0.43 g) to the solution.[\[12\]](#)
- Seal the reaction vessel and purge with hydrogen gas.

- Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon) at room temperature to 30°C for approximately 2 hours, monitoring for the consumption of starting material by TLC or LC-MS.[\[12\]](#)
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[\[12\]](#)
- Wash the filter cake with ethyl acetate (30 mL).[\[12\]](#)
- Combine the filtrates and stir at room temperature for several hours until a precipitate forms.[\[12\]](#)
- Collect the solid precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product, **Boc-His(Trt)-Aib-OH**.[\[12\]](#)

## Incorporation of **Boc-His(Trt)-Aib-OH** in Boc-SPPS

This protocol describes a single cycle for coupling **Boc-His(Trt)-Aib-OH** onto a resin-bound peptide with a free N-terminal amine.

Materials:

- Peptide-resin with a free amine (1 equivalent)
- **Boc-His(Trt)-Aib-OH** (3 equivalents)
- Activating agent, e.g., HBTU (2.9 equivalents)
- Base, e.g., N,N-diisopropylethylamine (DIEA) (6 equivalents)
- Solvent: N,N-Dimethylformamide (DMF)
- Deprotection solution: 50% TFA in Dichloromethane (DCM)
- Washing solvents: DCM, Isopropanol

Procedure:

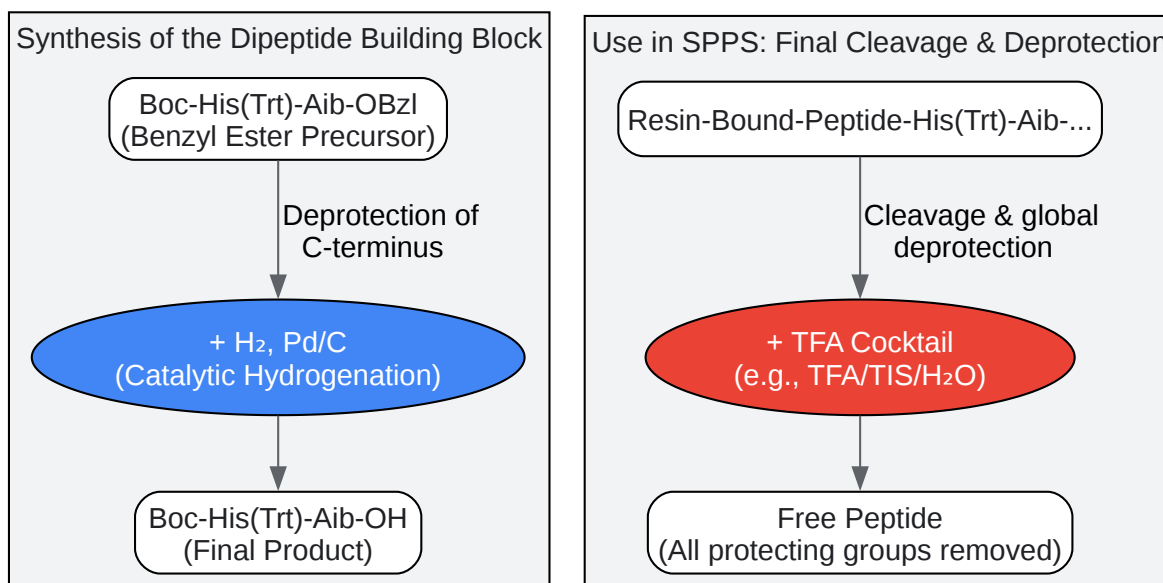
- Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

- Amino Acid Activation: In a separate vessel, dissolve **Boc-His(Trt)-Aib-OH** and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.
- Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction using a qualitative method like the Kaiser test to confirm the consumption of free amines.
- Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents.
- Boc Deprotection:
  - Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes. Drain.
  - Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
  - Drain the deprotection solution.
- Post-Deprotection Wash & Neutralization:
  - Wash the resin with DCM (3x) and Isopropanol (1x).[\[13\]](#)
  - Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2x, 2 minutes each) to prepare the N-terminal amine for the next coupling cycle.
  - Wash again with DCM (3x) and DMF (3x). The resin is now ready for the next amino acid coupling.

## Visualized Workflows and Pathways

### Synthesis and Deprotection Logic

The following diagram illustrates the key chemical transformations involving **Boc-His(Trt)-Aib-OH**: its synthesis from a protected precursor and the subsequent removal of its protecting groups during the final peptide cleavage step.

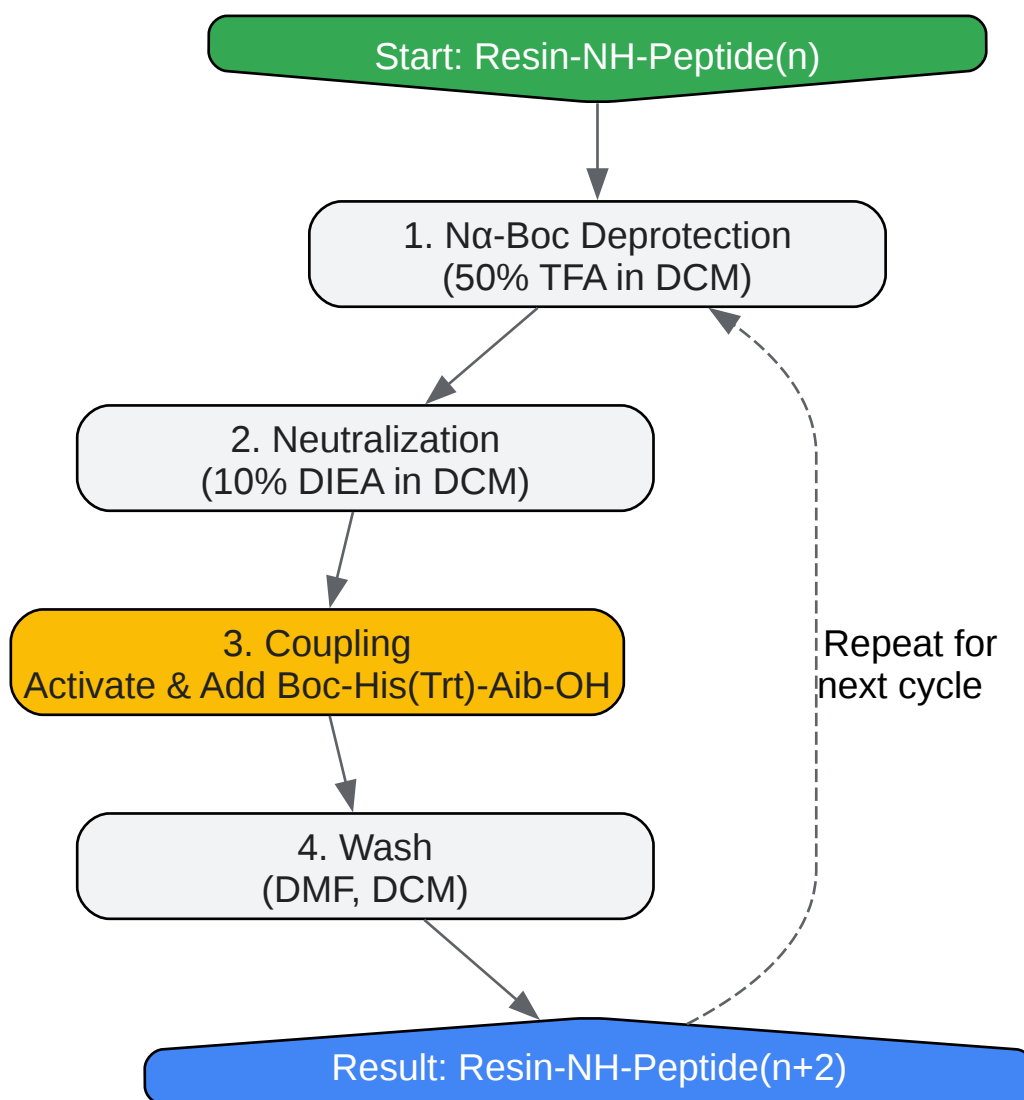


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Diagram 1: Key chemical transformations of the dipeptide.

## Boc-SPPS Workflow Integration

This diagram shows the iterative cycle of Boc solid-phase peptide synthesis, highlighting the step where **Boc-His(Trt)-Aib-OH** is incorporated into a growing peptide chain.

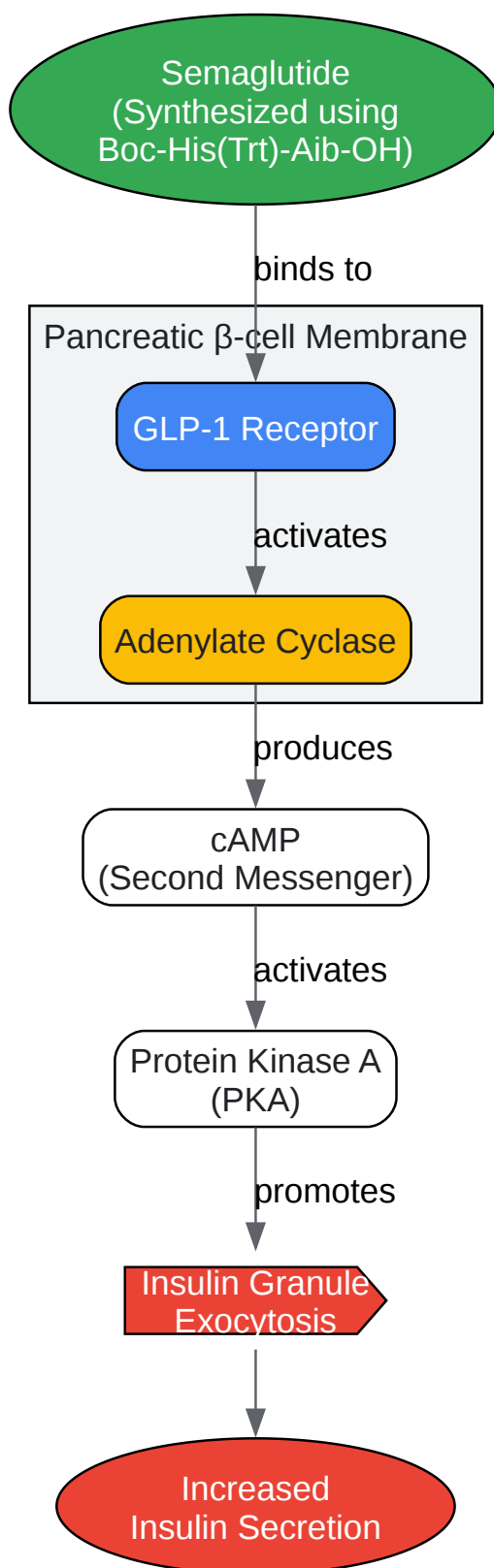


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Diagram 2: Workflow for incorporating the dipeptide in Boc-SPPS.

## Biological Context: GLP-1 Receptor Signaling

Peptides like Semaglutide, synthesized using **Boc-His(Trt)-Aib-OH**, function as GLP-1 receptor agonists. The diagram below outlines the simplified signaling pathway initiated upon receptor activation, which is the ultimate therapeutic context for using this building block.



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Diagram 3: Signaling pathway of GLP-1 receptor agonists.

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